molecular formula C9H14N2O2S B12996771 Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B12996771
M. Wt: 214.29 g/mol
InChI Key: TVZDNEJMILTNBL-UHFFFAOYSA-N
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Description

Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. One common method includes the reaction of isobutyric acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with ethyl chloroformate to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.

    Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring can form hydrogen bonds or coordinate with metal ions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the isobutyl group, which can influence its lipophilicity and steric properties. This can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

ethyl 5-(2-methylpropyl)-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-4-13-9(12)8-11-10-7(14-8)5-6(2)3/h6H,4-5H2,1-3H3

InChI Key

TVZDNEJMILTNBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)CC(C)C

Origin of Product

United States

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